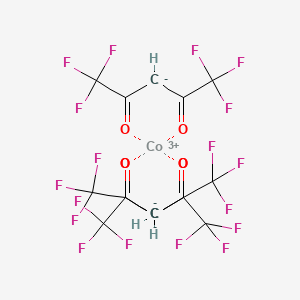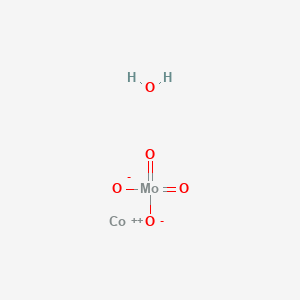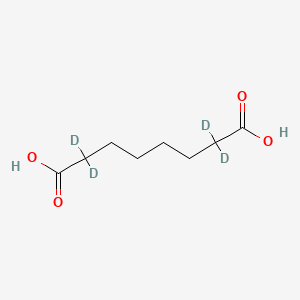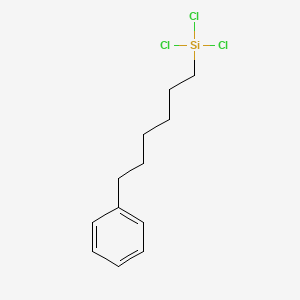
Cobalt(III) hexafluoroacetylacetonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(III) hexafluoroacetylacetonate, also known as Co(hfa)3, is a metal complex that consists of cobalt, carbon, oxygen, and fluorine atoms. It has a molecular formula of C15H3CoF18O6 and a molecular weight of 680.09 .
Chemical Reactions Analysis
Cobalt(III) hexafluoroacetylacetonate can participate in various chemical reactions. For example, it was used as a catalyst in a method for directed ortho-arylation of N-aryl pyrazoles with arylboronic acids .科学的研究の応用
Solvent Extraction of Rare Earth Metals
Cobalt(III) chelates, including hexafluoroacetylacetonate, enhance the extraction of rare earth metals. These chelates act as synergists or complex ligands in the extraction process, forming binuclear complexes with rare earth–β-diketone chelates. The study by Imura et al. (2006) explains this synergistic mechanism in detail (Imura et al., 2006).
Chromatography and Isomer Separation
Udén et al. (1978) demonstrated that geometrical isomers of cobalt(III) chelates, including hexafluoroacetylacetonate, can be separated using high-pressure liquid chromatography. This process aids in isolating specific forms of these compounds for further study (Udén, Bigley, & Walters, 1978).
Spectroscopy and Electrochemistry
Boettcher et al. (1997) explored the structural, spectroscopic, and electrochemical properties of cobalt(III) Schiff base complexes. Their research helps in understanding the electronic structures and interactions of these compounds (Boettcher et al., 1997).
Catalysts and Material Synthesis
Kouotou et al. (2012) used Cobalt(III) acetylacetonate as a precursor in the growth of Co3O4 using pulsed-spray evaporation chemical vapor deposition. This method is important for developing materials with specific catalytic properties (Kouotou et al., 2012).
Nanoparticle Synthesis
Lu et al. (2015) conducted a study on the synthesis of magnetic cobalt ferrite nanoparticles, utilizing cobalt(III) acetylacetonate in the process. This research is vital for applications in nanotechnology and biomedical fields (Lu et al., 2015).
Magnetic Properties and Cluster Synthesis
Leng et al. (2014) reported on the synthesis and magnetic properties of disklike mixed-valence cobalt clusters, highlighting the unique magnetic behaviors of these complexes (Leng et al., 2014).
Optical Applications
Dwyer and Gyarfas (1951) explored the preparation of optical forms of tris-acetylacetone cobalt III, which has implications in the field of optical chemistry (Dwyer & Gyarfas, 1951).
Chemical Reactions and Mechanisms
Research by Nakamura et al. (1972) on the reaction of tris(acetylacetonato)cobalt(III) with bromine provided insights into the radical nature of redox steps in chemical reactions involving cobalt complexes (Nakamura, Gotani, & Kawaguchi, 1972).
Oxidation Properties
Tang and Kochi (1973) studied cobalt(III) trifluoroacetate as an electron transfer oxidant, revealing its potent oxidative properties in various reactions (Tang & Kochi, 1973).
Educational Applications
Borer et al. (2002) described the use of cobalt(III) complexes in educational settings, particularly in demonstrating coordination chemistry techniques (Borer, Russell, Settlage, & Bryant, 2002).
Chemical Vapor Deposition Studies
Gu et al. (1998) researched the reactions of cobalt acetylacetonate in the context of chemical vapor deposition, which is crucial for material science applications (Gu, Yao, Hampden‐Smith, & Kodas, 1998).
Supercritical Fluid Extraction
Ozel et al. (1997) utilized cobalt(III) acetylacetonate complexes in the supercritical fluid extraction of cobalt ions, demonstrating their utility in metal extraction processes (Ozel et al., 1997).
Acid Catalysis and Decomposition Studies
Banerjea and Chaudhuri (1971) investigated the acid-catalyzed decomposition of tris(acetylacetonato)cobalt(III), providing insights into reaction mechanisms and electron transfer processes (Banerjea & Chaudhuri, 1971).
Safety And Hazards
While specific safety and hazard information for Cobalt(III) hexafluoroacetylacetonate is not available, it’s important to handle all chemicals with care and follow safety guidelines. For instance, Cobalt(II) hexafluoroacetylacetonate hydrate is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye damage, respiratory irritation, and is suspected of causing cancer .
特性
IUPAC Name |
cobalt(3+);1,1,1,5,5,5-hexafluoropentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5HF6O2.Co/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFGPNVCOVFUOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Co+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H3CoF18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt(III) hexafluoroacetylacetonate | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Methyl-[1,3]thiazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B579616.png)
![7H-Imidazo[4,5-e][1,2,3]benzothiadiazole](/img/structure/B579618.png)


![Furo[2,3-d]pyrimidin-4-ol, 5,6-dihydro- (8CI)](/img/no-structure.png)

![1-Methylidene-5,8-dioxaspiro[3.4]octane](/img/structure/B579625.png)